molecular formula C8H5ClN2O2 B1501901 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1190316-39-2

4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B1501901
CAS No.: 1190316-39-2
M. Wt: 196.59 g/mol
InChI Key: XWYIXCSBGZIAFI-UHFFFAOYSA-N
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Description

“4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” is a halogenated heterocycle . It has the empirical formula C7H5ClN2 and a molecular weight of 152.58 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Clc1nccc2[nH]ccc12 . The InChI key is NGRAFQOJLPCUNE-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 152.58 .

Mechanism of Action

While the exact mechanism of action for “4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” is not specified, related compounds have shown potent activities against FGFR1, 2, and 3 .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It has hazard statements H301 - H318 . Precautionary measures include P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310 .

Future Directions

Research is ongoing to develop a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . This suggests that “4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” and related compounds may have potential applications in cancer therapy .

Properties

IUPAC Name

4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-6-4(8(12)13)3-11-5(6)1-2-10-7/h1-3,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYIXCSBGZIAFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696625
Record name 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190316-39-2
Record name 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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